Chemical and physical properties of 4-(4-Bromomethyl-phenyl)-thiazole
Chemical and physical properties of 4-(4-Bromomethyl-phenyl)-thiazole
An In-Depth Technical Guide to 4-(4-Bromomethyl-phenyl)-thiazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 4-(4-Bromomethyl-phenyl)-thiazole. As a key heterocyclic building block, this compound serves as a critical intermediate in the development of novel therapeutic agents and functional materials. Its unique structure, featuring a reactive benzylic bromide and a biologically significant thiazole core, offers extensive opportunities for synthetic modification. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.
Chemical Identity and Molecular Structure
4-(4-Bromomethyl-phenyl)-thiazole is a substituted aromatic heterocyclic compound. The presence of both a thiazole ring and a reactive bromomethyl group makes it a valuable intermediate for further chemical elaboration.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1859084-24-4 | [1] |
| Molecular Formula | C₁₀H₈BrNS | [1] |
| Molecular Weight | 254.15 g/mol | [1] |
| IUPAC Name | 4-[4-(bromomethyl)phenyl]thiazole | [1] |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC=N2)CBr | N/A |
| InChI Key | Information not available in search results. | N/A |
The molecule's architecture consists of a central phenyl ring substituted at the 1- and 4-positions. One substituent is a thiazole ring, and the other is a bromomethyl group, which is a potent alkylating agent and the primary site of reactivity for synthetic modifications.
Caption: Molecular structure of 4-(4-Bromomethyl-phenyl)-thiazole.
Physicochemical Properties
The physical characteristics of 4-(4-Bromomethyl-phenyl)-thiazole are essential for its handling, storage, and application in synthetic protocols.
Table 2: Summary of Physical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | [1] |
| Appearance | Yellow to off-white solid | [1] |
| Melting Point | Not available in search results. | |
| Boiling Point | Not available in search results. | |
| Density | Not available in search results. |
| Solubility | Information not available in search results. Generally expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
Spectroscopic and Analytical Characterization
Structural confirmation of 4-(4-Bromomethyl-phenyl)-thiazole is typically achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure and data from analogous compounds.[2]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals. The two protons of the bromomethyl (-CH₂Br) group would appear as a singlet, significantly downfield (typically δ 4.5-4.8 ppm) due to the strong deshielding effect of the adjacent bromine atom. The aromatic protons on the phenyl ring would appear as two doublets in the aromatic region (δ 7.4-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons on the thiazole ring would also produce signals in the aromatic region, with their specific shifts dependent on the solvent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show a signal for the methylene carbon (-CH₂Br) around 32-35 ppm. Multiple signals would be present in the aromatic region (δ 120-155 ppm) corresponding to the carbons of the phenyl and thiazole rings.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is the hallmark of a molecule containing one bromine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. C-H stretching for the aromatic rings would be observed above 3000 cm⁻¹. C=C and C=N stretching vibrations from the aromatic and thiazole rings would appear in the 1400-1600 cm⁻¹ region. A key vibration would be the C-Br stretch, typically found in the 600-700 cm⁻¹ range.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-(4-Bromomethyl-phenyl)-thiazole stems primarily from the reactivity of the benzylic bromide. This functional group makes the molecule an excellent electrophile for nucleophilic substitution reactions.
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Nucleophilic Substitution: The bromomethyl group readily reacts with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the straightforward introduction of the 4-(thiazol-4-yl)benzyl moiety into various molecular scaffolds, a common strategy in the synthesis of biologically active molecules.
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Wittig and Related Reactions: The compound can be converted into a phosphonium salt (via reaction with triphenylphosphine), which can then be used in Wittig reactions to form stilbene-like structures, connecting the thiazole-phenyl core to other molecular fragments via a double bond.[3]
-
Intermediate for Drug Candidates: The thiazole nucleus is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6] Derivatives of 4-(4-Bromomethyl-phenyl)-thiazole are explored as potential DNA topoisomerase inhibitors and antimicrobial agents.[3][5]
Caption: Key synthetic transformations of 4-(4-Bromomethyl-phenyl)-thiazole.
Synthesis and Purification
The synthesis of thiazole derivatives often employs the Hantzsch thiazole synthesis. A plausible and common route to prepare 4-(4-Bromomethyl-phenyl)-thiazole involves the reaction of a substituted phenacyl bromide with a thioamide.
Illustrative Synthetic Protocol (Hantzsch Thiazole Synthesis)
This protocol is a generalized procedure based on common methods for synthesizing similar 4-phenylthiazole structures.[3][7]
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Step 1: Bromination of the Acetophenone Precursor.
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Dissolve 4'-methylacetophenone in a suitable solvent such as glacial acetic acid or chloroform.
-
Add a solution of bromine (Br₂) in the same solvent dropwise at a controlled temperature (e.g., 0-10 °C) with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
The product, 2-bromo-1-(4-methylphenyl)ethanone, is isolated by quenching the reaction with water and extracting with an organic solvent. The solvent is then removed under reduced pressure.
-
-
Step 2: Thiazole Ring Formation.
-
Dissolve the resulting 2-bromo-1-(4-methylphenyl)ethanone and thioacetamide in a solvent like ethanol or DMF.
-
Heat the mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product, 4-(p-tolyl)thiazole.
-
Filter the solid, wash with water, and dry.
-
-
Step 3: Benzylic Bromination.
-
Dissolve the 4-(p-tolyl)thiazole in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN.
-
Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp) to initiate the free-radical bromination at the benzylic position.
-
After the reaction is complete, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate.
-
-
Step 4: Purification.
-
The crude 4-(4-Bromomethyl-phenyl)-thiazole is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Applications in Research and Development
The unique combination of a thiazole ring and a reactive handle makes this compound a valuable starting material in several research areas.
-
Medicinal Chemistry and Drug Discovery: Thiazole-containing compounds are of immense interest due to their wide range of pharmacological activities.[4][6] This building block is used to synthesize libraries of compounds for screening against various biological targets. Derivatives have been investigated for their potential as anticancer agents (specifically targeting cancer cell lines like MCF-7), antibacterial agents, and antifungal agents.[3][5][8] The 4-(bromophenyl)thiazole scaffold is a key component in the design of molecules with enhanced biological efficacy.[5]
-
Materials Science: The rigid, aromatic structure of the thiazole-phenyl core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromomethyl group provides a convenient point of attachment for polymerization or functionalization onto surfaces.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are imperative when handling 4-(4-Bromomethyl-phenyl)-thiazole and its precursors.
Table 3: Safety and Handling Guidelines | Aspect | Precaution | Source | | :--- | :--- | :--- | | General Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |[9][10][11][12] | | Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. |[9] | | Handling | Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |[9][11] | | Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed and locked up. |[9][10] | | In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9] Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[9] Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9] | | Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |[9] |
Conclusion
4-(4-Bromomethyl-phenyl)-thiazole is a strategically important synthetic intermediate characterized by its dual functionality. The stable, aromatic thiazole-phenyl core serves as a valuable scaffold in medicinal chemistry, while the reactive bromomethyl group allows for versatile and efficient chemical modifications. A thorough understanding of its physicochemical properties, reactivity, and handling requirements enables researchers to effectively leverage this compound in the design and synthesis of novel, high-value molecules for therapeutic and material science applications.
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